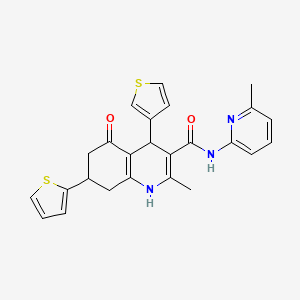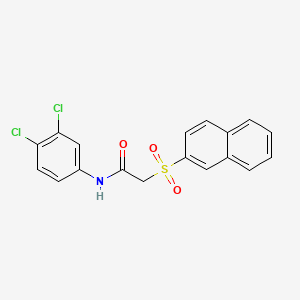![molecular formula C16H13Cl3N2O B4173740 N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea](/img/structure/B4173740.png)
N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea, also known as DCDPU, is a synthetic chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DCDPU belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea is not fully understood. However, studies have shown that N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea reduces the production of pro-inflammatory cytokines and thereby exhibits anti-inflammatory activity. N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has been found to exhibit antimicrobial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has been found to exhibit anti-inflammatory and anti-cancer activity in vitro and in vivo. However, one of the limitations of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea. One area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea. Another area of research is the investigation of the mechanism of action of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea, particularly its anti-inflammatory and anti-cancer activity. Additionally, the potential use of N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea as an antimicrobial agent warrants further investigation.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(3-chlorophenyl)-N'-[2-(2,2-dichlorocyclopropyl)phenyl]urea has been found to exhibit antimicrobial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2,2-dichlorocyclopropyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O/c17-10-4-3-5-11(8-10)20-15(22)21-14-7-2-1-6-12(14)13-9-16(13,18)19/h1-8,13H,9H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBPVIQHUPJJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4173667.png)
![1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4173669.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4173671.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4173673.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4173711.png)
![1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4173716.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4173727.png)
![N~1~-(1-bicyclo[2.2.1]hept-2-ylethyl)-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4173733.png)

![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4173753.png)
![N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4173761.png)
![8-nitro-2-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4173762.png)